3,3-Dichloropropan-1-amine hydrochloride
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Overview
Description
3,3-Dichloropropan-1-amine hydrochloride is a chemical compound with the molecular formula C3H7Cl2N·HCl. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. This compound is known for its reactivity and versatility in chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloropropan-1-amine hydrochloride typically involves the reaction of 3,3-Dichloropropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Materials: 3,3-Dichloropropan-1-amine and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring.
Product Isolation: The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include the use of specialized reactors and purification systems to optimize the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloropropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amines or alcohols, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
3,3-Dichloropropan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the manufacture of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3,3-Dichloropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its reactivity is primarily due to the presence of the chlorine atoms, which can be readily substituted or modified under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
- 3-Dimethylaminopropyl chloride hydrochloride
- N,N-Dimethyl-3-chloropropylamine hydrochloride
Uniqueness
3,3-Dichloropropan-1-amine hydrochloride is unique due to its specific chemical structure, which includes two chlorine atoms on the same carbon atom. This structural feature imparts distinct reactivity and properties compared to similar compounds, making it particularly valuable in certain synthetic and industrial applications.
Properties
Molecular Formula |
C3H8Cl3N |
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Molecular Weight |
164.46 g/mol |
IUPAC Name |
3,3-dichloropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H7Cl2N.ClH/c4-3(5)1-2-6;/h3H,1-2,6H2;1H |
InChI Key |
OMPPOURSNFTZIB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(Cl)Cl.Cl |
Origin of Product |
United States |
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